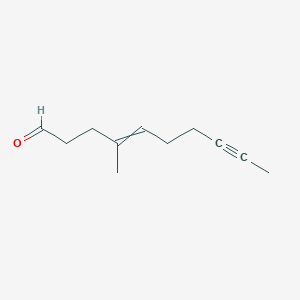![molecular formula C20H13NO4 B14650817 2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 54291-74-6](/img/structure/B14650817.png)
2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 2-(2-hydroxyphenoxy)aniline. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)-2H-benzotriazole
- 2-(2-Hydroxyphenyl)-1H-benzimidazole
- 2-(2-Hydroxyphenyl)-1H-isoindole
Uniqueness
2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and isoindole groups allows for diverse interactions with other molecules, making it a versatile compound for various applications.
Properties
CAS No. |
54291-74-6 |
|---|---|
Molecular Formula |
C20H13NO4 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-[2-(2-hydroxyphenoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO4/c22-16-10-4-6-12-18(16)25-17-11-5-3-9-15(17)21-19(23)13-7-1-2-8-14(13)20(21)24/h1-12,22H |
InChI Key |
RFTPXEUIUNJVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3OC4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


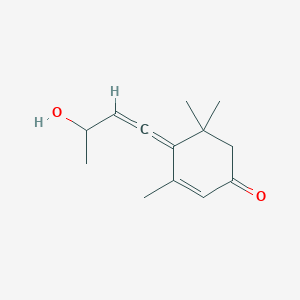
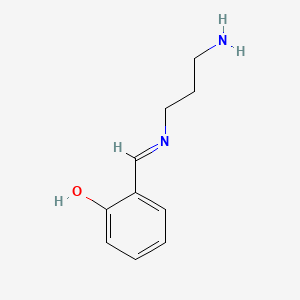
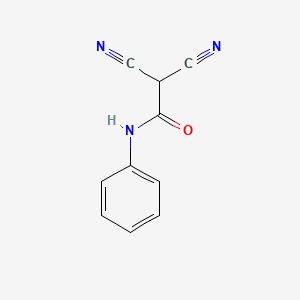
![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
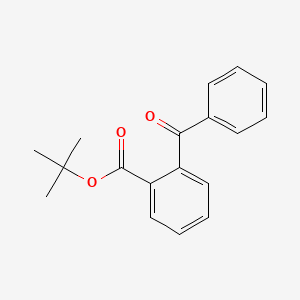


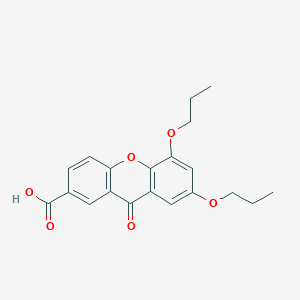
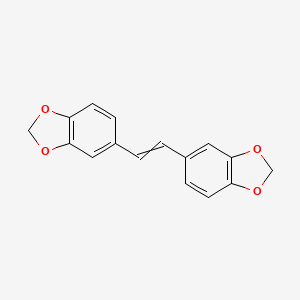
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)


